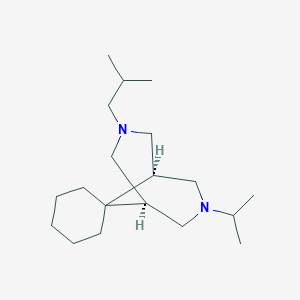

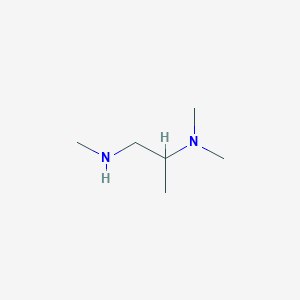

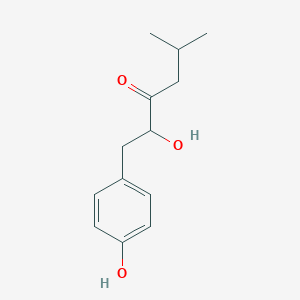

![molecular formula C9H8N2O2 B145387 Methyl Imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-07-3](/img/structure/B145387.png)

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Vue d'ensemble

Description

“Methyl Imidazo[1,2-a]pyridine-8-carboxylate” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives have excellent potential for chelation with transition metal ions . Two new imidazo[1,2-a]pyridine-8-carboxylates were synthesized and characterized by 1 H NMR, 13 C NMR, HRMS, and single crystal-XRD techniques .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (TB) agents. TB remains a global health challenge, and drug-resistant strains exacerbate the problem. Researchers have identified imidazo[1,2-a]pyridine derivatives with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being explored for their mode of action, structure–activity relationship, and scaffold hopping strategies.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties, making them valuable in optoelectronic applications. Researchers have reported innovations in materials science, including the development of sensors and emitters for confocal microscopy and imaging . Their unique chemical structure contributes to their versatility in this field.

Anti-Cancer Agents

The intriguing chemical structure of imidazo[1,2-a]pyridine derivatives has led to investigations into their potential as anti-cancer drugs. These compounds show varied biological activity and are being explored for their therapeutic effects . Researchers continue to study their mechanisms of action and optimize their efficacy.

Covalent Inhibitors

Recent efforts have focused on utilizing imidazo[1,2-a]pyridine as a core scaffold for covalent inhibitors. For instance, novel KRAS G12C inhibitors have been synthesized using this scaffold . Covalent inhibitors hold promise in cancer therapy and other disease areas.

Mécanisme D'action

Target of Action

Methyl Imidazo[1,2-a]pyridine-8-carboxylate has been found to have excellent potential for chelation with transition metal ions . These ions, such as Zn^2+, Co^2+, and Cu^2+, are the primary targets of this compound . The role of these ions is significant in various biological processes, and their interaction with the compound can lead to changes in these processes.

Mode of Action

The compound interacts with its targets through a process known as chelation . In this process, the compound forms a complex with the metal ions. For instance, Methyl carboxylate (probe 1) turns on fluorescence upon coordination with Zn^2+, while sodium carboxylate (probe 2) turns off its fluorescence upon coordination with Co^2+ or Cu^2+ ions present in an aqueous acetonitrile medium . The change in metal ion specific binding is due to the involvement of the carboxylate anion in complex formation with Co^2+ or Cu^2+ ions .

Biochemical Pathways

The compound’s ability to chelate with transition metal ions suggests that it may influence pathways involving these ions

Pharmacokinetics

The carboxylate group in the compound suggests that it may have good solubility in water , which could potentially impact its bioavailability

Result of Action

The result of the compound’s action is primarily observed in its ability to detect and bind to transition metal ions . This ability is utilized for the detection of heavy metal ions present in drinking water and groundwater . Additionally, the compound has been used for the detection of intracellular contamination of Zn^2+, Co^2+, or Cu^2+ ions in onion epidermal cells .

Action Environment

The action of Methyl Imidazo[1,2-a]pyridine-8-carboxylate can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment can affect the compound’s ability to chelate with its target ions Additionally, the pH and temperature of the environment may also influence the compound’s stability and efficacy

Orientations Futures

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Propriétés

IUPAC Name |

methyl imidazo[1,2-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLRMEAGEVCFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568168 | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Imidazo[1,2-a]pyridine-8-carboxylate | |

CAS RN |

133427-07-3 | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

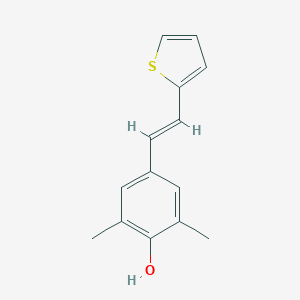

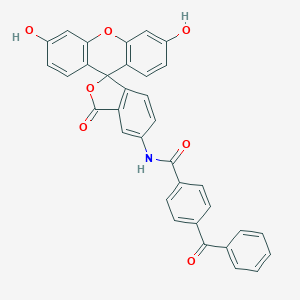

![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

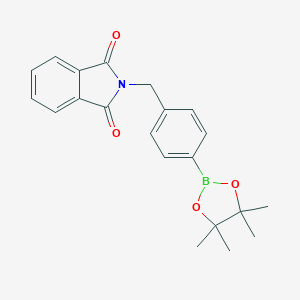

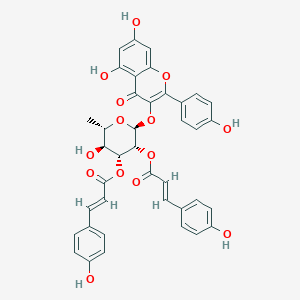

![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)

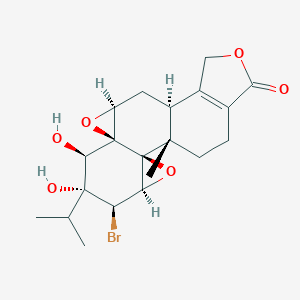

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)